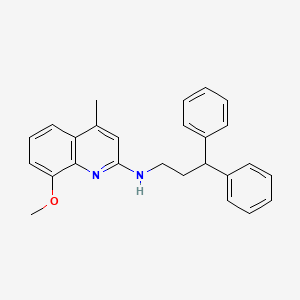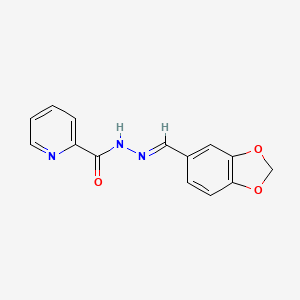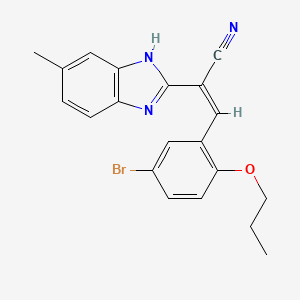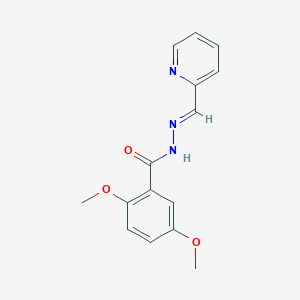![molecular formula C15H13N3O2 B3865856 N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide
説明
N-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide, also known as FEIH, is a chemical compound that belongs to the family of indole hydrazides. FEIH has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide in cancer cells involves the induction of apoptosis, which is a programmed cell death process. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been shown to inhibit the expression of various oncogenic proteins, including Bcl-2 and survivin, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival. In addition, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is its poor stability in solution, which may affect its biological activity.
将来の方向性
There are several future directions for research on N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide, including the development of more stable analogs with improved biological activity. In addition, further studies are needed to elucidate the molecular mechanisms underlying N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide's anticancer properties. Moreover, the potential synergistic effects of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide with other chemotherapeutic agents should be investigated. Finally, the in vivo efficacy and toxicity of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide should be evaluated in animal models to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is a promising compound with potential therapeutic applications in cancer treatment. The synthesis method of N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide is relatively simple, and it has been extensively studied for its anticancer, anti-inflammatory, antiviral, and antioxidant properties. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of various oncogenic proteins. Although N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, its poor stability in solution is a limitation. Future research on N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide should focus on developing more stable analogs, elucidating its molecular mechanisms, and evaluating its in vivo efficacy and toxicity.
科学的研究の応用
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition to its anticancer properties, N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide has also been studied for its anti-inflammatory, antiviral, and antioxidant activities.
特性
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10(14-7-4-8-20-14)17-18-15(19)12-9-16-13-6-3-2-5-11(12)13/h2-9,16H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYROPUYGGGBOL-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CNC2=CC=CC=C21)/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(4-ethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3865774.png)

![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![methyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865799.png)

![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3865821.png)



![2-thiophenecarbaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B3865859.png)
![3-nitro-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3865863.png)

![4-bromobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865881.png)